(1H-indol-5-yl)methanol

Overview

Description

Synthesis Analysis

The synthesis of indolyl methanols, including derivatives similar to “(1H-indol-5-yl)methanol,” can involve a range of strategies. For example, α-Trifluoromethyl-(indol-3-yl)methanols have been synthesized through a formal [3+2] cycloaddition, utilizing α-trifluoromethyl-(indol-3-yl)methanols as trifluoromethylated C3 1,3-dipoles, showcasing the versatility in constructing indole-based compounds (Dong et al., 2014). Additionally, Ag(I)-promoted dehydroxylation and site-selective 1,7-disulfonylation of diaryl(1H-indol-2-yl)methanols have been explored, further illustrating the chemical manipulability of indolyl methanols (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of indolyl methanol derivatives has been studied extensively, revealing the impact of substituents on the indole scaffold. A combined experimental and theoretical study on the vibrational and electronic properties of bis-indolic derivatives provides insight into the energetic and spectroscopic profiles, utilizing techniques like DFT to compare theoretical predictions with experimental data, demonstrating the complex interactions within indole derivatives and the influence of methoxy groups on the molecular structure (Al-Wabli et al., 2017).

Chemical Reactions and Properties

Indolyl methanols undergo a variety of chemical reactions, reflecting their rich chemical properties. For instance, the acid-catalyzed reactions of indol-3-yl and indol-2-yl disubstituted methanols do not lead to trimerisation but rather to other significant transformations, such as the formation of diindolylmethanes and reduced indolo[3,2-b]carbazoles, highlighting the reactivity of the indole methanol framework under different conditions (Santoso et al., 2009).

Physical Properties Analysis

The physical properties of indolyl methanols, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. The crystal structure and biological activity of specific indolyl methanol derivatives synthesized with nanosolid superacid highlight the significance of structural analysis in understanding the physical properties and potential applications of these compounds (Yuan et al., 2017).

Scientific Research Applications

Pharmaceutical Development : A study by Rubab et al. (2017) synthesized various derivatives of 2-(1H-Indol-3-yl)acetohydrazide, a compound related to (1H-indol-5-yl)methanol. These derivatives demonstrated antibacterial activities against both Gram-positive and Gram-negative bacterial strains, moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, and excellent anti-enzymatic potentials against Lipoxygenase. This suggests their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Chemical Synthesis : Kishida et al. (2010) explored the ring-methylation of indole using supercritical methanol, where (1H-indol-3-yl)methanol is an intermediate product. This process selectively methylated indole at the C3 position, yielding 3-methylindole. The study highlights the use of (1H-indol-3-yl)methanol in the synthesis of methylated indole derivatives (Kishida et al., 2010).

Synthesis of Novel Compounds : Dong et al. (2014) described the use of α-trifluoromethyl-(indol-3-yl)methanols, a compound related to this compound, for the synthesis of 1-trifluoromethylated cyclopenta[b]indole alkaloids. This study provides insights into the synthesis of novel trifluoromethylated indole derivatives (Dong et al., 2014).

Material Science : Al-Wabli et al. (2017) investigated (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, a bis-indolic derivative related to this compound, for its energetic and spectroscopic profiles. This compound could serve as a precursor for melatonin receptor ligands, demonstrating the role of indole derivatives in material science applications (Al-Wabli et al., 2017).

Safety and Hazards

Future Directions

The future directions for the research and development of “(1H-indol-5-yl)methanol” and its derivatives are promising. For instance, one study reported the potential of indole derivatives as anti-tubercular agents . Another study reported the successful synthesis of eighteen unprotected indole analogues, suggesting potential for further exploration .

Mechanism of Action

Target of Action

Indole derivatives, such as (1H-indol-5-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific viral replication pathways . .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound at the molecular and cellular level remain to be elucidated.

Biochemical Analysis

Biochemical Properties

Indole-5-methanol, like other indole derivatives, is thought to interact with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

Indole derivatives are known to have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole itself is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .

Subcellular Localization

A flavin-dependent monooxygenase gene (ScFMO1) from Strobilanthes Cusia, which has the capacity to produce indoxyl from indole, has been found to localize in the cytoplasm of the cell .

properties

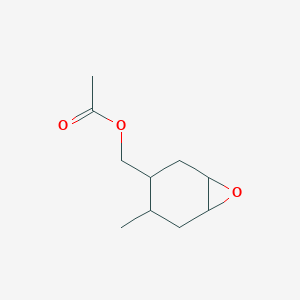

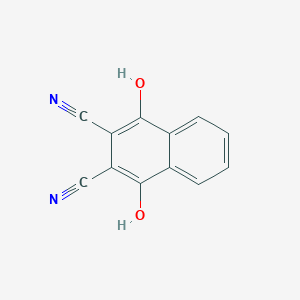

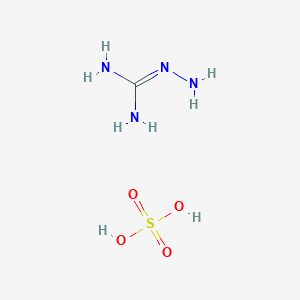

IUPAC Name |

1H-indol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHFWQNPJMUBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378472 | |

| Record name | Indole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1075-25-8 | |

| Record name | Indole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-indol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

![Naphtho[2,3-a]coronene](/img/structure/B86209.png)